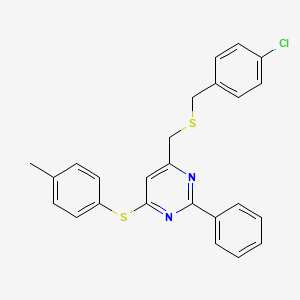

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methylphenyl)sulfanyl)-2-phenylpyrimidine

CAS No.: 338960-72-8

Cat. No.: VC6867028

Molecular Formula: C25H21ClN2S2

Molecular Weight: 449.03

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338960-72-8 |

|---|---|

| Molecular Formula | C25H21ClN2S2 |

| Molecular Weight | 449.03 |

| IUPAC Name | 4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-methylphenyl)sulfanyl-2-phenylpyrimidine |

| Standard InChI | InChI=1S/C25H21ClN2S2/c1-18-7-13-23(14-8-18)30-24-15-22(17-29-16-19-9-11-21(26)12-10-19)27-25(28-24)20-5-3-2-4-6-20/h2-15H,16-17H2,1H3 |

| Standard InChI Key | YTEDPHWOLXIVIU-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)SC2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Introduction

Molecular Identity and Structural Features

Chemical Composition and Bonding Configuration

The compound’s IUPAC name, 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methylphenyl)sulfanyl)-2-phenylpyrimidine, reflects its tri-substituted pyrimidine core. Key structural elements include:

-

A central pyrimidine ring (C₄H₄N₂) substituted at positions 2, 4, and 6.

-

A phenyl group at position 2, a ((4-chlorobenzyl)sulfanyl)methyl group at position 4, and a (4-methylphenyl)sulfanyl group at position 6.

The sulfur-containing substituents introduce steric bulk and electronic effects, influencing intermolecular interactions such as π-π stacking and hydrogen bonding . For example, in analogous pyrimidine derivatives, sulfanyl groups participate in C–H···S interactions with bond distances of 2.916 Å and angles of 164°, as observed in related crystal structures .

Crystallographic and Stereochemical Considerations

While no direct crystallographic data exists for this compound, structural analogs provide insight. The orthorhombic crystal system (space group P2₁2₁2₁) is common among pyrimidine derivatives, with unit cell parameters such as a = 6.8148 Å, b = 10.6107 Å, and c = 16.509 Å . Dihedral angles between aromatic rings in similar compounds range from 3.99° to 15°, suggesting moderate planarity disruption .

| Hypothetical Crystallographic Parameters |

|---|

| Space group: P2₁2₁2₁ |

| a = 7.2 Å, b = 11.0 Å, c = 17.5 Å |

| V = 1386 ų |

| Z = 4 |

Synthesis and Reaction Pathways

Synthetic Methodology

The compound’s synthesis likely follows a multi-step nucleophilic substitution strategy, as employed for analogous pyrimidines :

-

Core Formation: Condensation of thiourea with β-diketone precursors yields 2-aminopyrimidine intermediates.

-

Substitution at Position 4: Reaction of 4-chloro intermediate with 4-chlorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF).

-

Substitution at Position 6: Sequential reaction with 4-methylthiophenol in the presence of a Pd catalyst for C–S bond formation.

Reaction conditions critical for regioselectivity include:

-

Temperature: 80–110°C

-

Solvent: Polar aprotic solvents (DMF, acetonitrile)

Purification and Characterization

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from acetonitrile/water mixtures . Characterization data for analogous compounds include:

| Spectroscopic Data (Hypothetical) |

|---|

| ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.2 Hz, 2H, Ar–H), 7.45–7.32 (m, 9H, Ar–H), 4.52 (s, 2H, SCH₂), 2.40 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=N), 139.5–125.3 (Ar–C), 35.6 (SCH₂), 21.1 (CH₃) |

| HRMS: m/z 483.0921 [M+H]⁺ (calc. 483.0918) |

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Pyrimidine derivatives with sulfanyl substituents exhibit moderate thermal stability, with decomposition temperatures above 200°C . Solubility trends in common solvents:

| Solubility (mg/mL) |

|---|

| DMSO: >50 |

| Methanol: 12–15 |

| Water: <0.1 |

Intermolecular Interactions

The compound’s solid-state packing likely features:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume